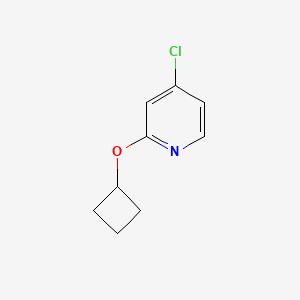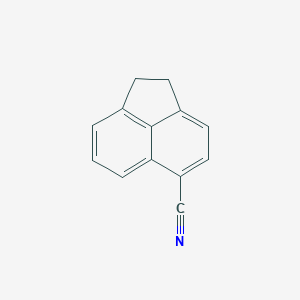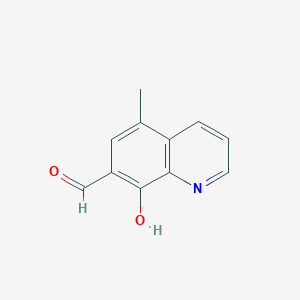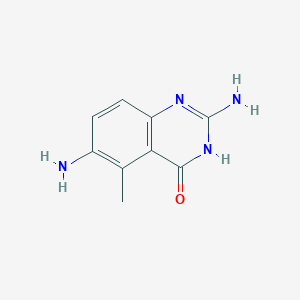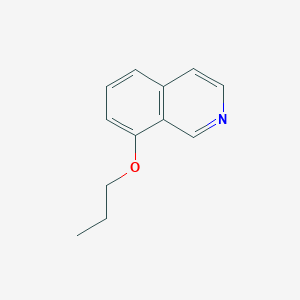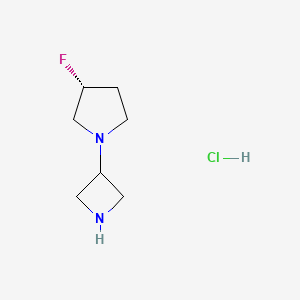
(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azetidine ring, a fluoropyrrolidine moiety, and is typically encountered as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride involves multiple steps, starting from commercially available precursors. The key steps generally include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyrrolidine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyrrolidine ring.
Hydrochloride Salt Formation: The final step typically involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorinated compounds on biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The azetidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidin-3-yl)pyridine hydrochloride
- 3-(Azetidin-3-yl)benzonitrile hydrochloride
- 2-(Azetidin-3-yl)pyrimidine hydrochloride
Uniqueness
®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride is unique due to the presence of both an azetidine ring and a fluoropyrrolidine moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the fluorine atom can enhance metabolic stability and binding affinity, while the azetidine ring can influence the compound’s overall reactivity and three-dimensional structure.
Properties
Molecular Formula |
C7H14ClFN2 |
|---|---|
Molecular Weight |
180.65 g/mol |
IUPAC Name |
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13FN2.ClH/c8-6-1-2-10(5-6)7-3-9-4-7;/h6-7,9H,1-5H2;1H/t6-;/m1./s1 |
InChI Key |
DINITQFXNPCYFV-FYZOBXCZSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1F)C2CNC2.Cl |
Canonical SMILES |
C1CN(CC1F)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
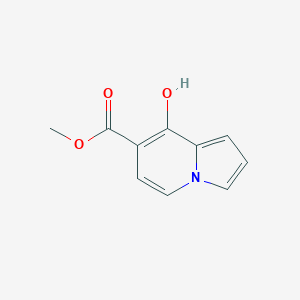
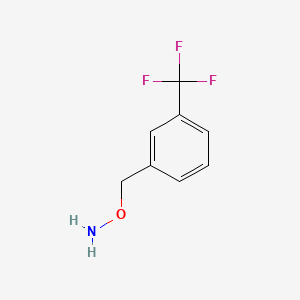
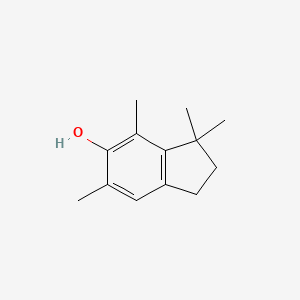
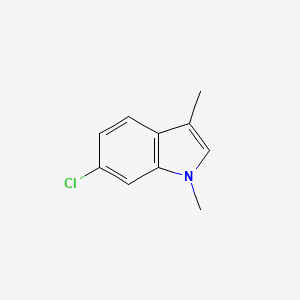
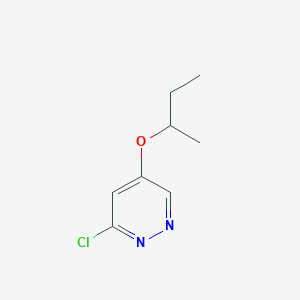
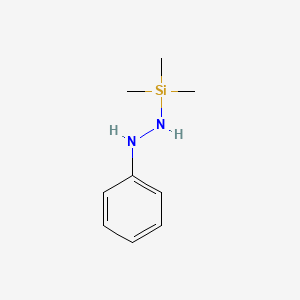
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
